molecular formula C19H16N2O2 B12915544 1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one CAS No. 114014-83-4

1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one

Cat. No.: B12915544
CAS No.: 114014-83-4
M. Wt: 304.3 g/mol
InChI Key: ZLFWJYQELVEEQK-UHFFFAOYSA-N
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Description

1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one is a complex organic compound that features an indole moiety, a phenyl group, and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Mechanism of Action

The mechanism of action of 1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

114014-83-4

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

1-[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethanone

InChI

InChI=1S/C19H16N2O2/c1-12(22)17-18(13-7-3-2-4-8-13)21-23-19(17)15-11-20-16-10-6-5-9-14(15)16/h2-11,17,19-20H,1H3

InChI Key

ZLFWJYQELVEEQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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